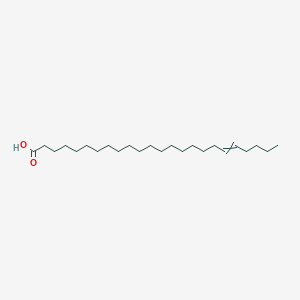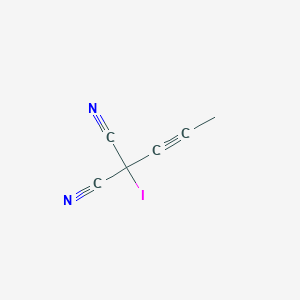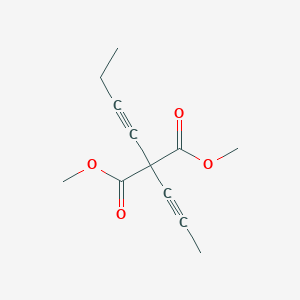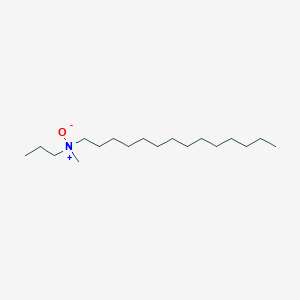
Tetracos-19-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracos-19-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid with the molecular formula C24H46O2. It is characterized by a single cis-double bond located at the 19th carbon position from the carboxyl end. This compound is naturally found in the white matter of mammalian brains and is a significant component of the myelin sheath of nerve fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracos-19-enoic acid can be synthesized through the elongation of shorter-chain fatty acids. One common method involves the elongation of oleic acid (C18:1) using malonyl-CoA and long-chain acyl-CoA as substrates. The key enzyme in this process is 3-ketoacyl-CoA synthase, which catalyzes the condensation reaction .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as plant seed oils. Plants like Lunaria annua and Malania oleifera are known to contain high levels of this fatty acid. The extraction process typically involves solvent extraction followed by purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tetracos-19-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be hydrogenated to produce tetracosanoic acid.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification and amidation reactions, respectively.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Tetracosanoic acid.
Substitution: Esters or amides.
Scientific Research Applications
Tetracos-19-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in chromatographic analysis.
Biology: Studied for its role in the formation and maintenance of the myelin sheath in nerve cells.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as multiple sclerosis and schizophrenia.
Industry: Used in the production of specialty chemicals and as a component in certain cosmetic formulations
Mechanism of Action
Tetracos-19-enoic acid exerts its effects primarily through its incorporation into the myelin sheath of nerve fibers. It is involved in the regulation of ion channels and membrane fluidity, which are crucial for proper nerve function. The compound interacts with various molecular targets, including sphingolipids and phospholipids, and is involved in pathways related to lipid metabolism and neural development .
Comparison with Similar Compounds
Similar Compounds
Oleic acid (C181): A shorter-chain monounsaturated fatty acid with a double bond at the 9th carbon position.
Erucic acid (C221): A very long-chain monounsaturated fatty acid with a double bond at the 13th carbon position.
Lignoceric acid (C240): A saturated fatty acid with no double bonds
Uniqueness
Tetracos-19-enoic acid is unique due to its specific chain length and the position of its double bond, which confer distinct biophysical properties. Its role in the myelin sheath and its potential therapeutic applications in neurological disorders further distinguish it from other similar fatty acids .
Properties
CAS No. |
133530-23-1 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
tetracos-19-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h5-6H,2-4,7-23H2,1H3,(H,25,26) |
InChI Key |
XGAFLICMDZUMCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)

![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)




![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)




